Rufloxacin sulfoxide Rufloxacin sulfoxide
Brand Name: Vulcanchem
CAS No.: 101337-89-7
VCID: VC1715464
InChI: InChI=1S/C17H18FN3O4S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
SMILES: CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F
Molecular Formula: C17H18FN3O4S
Molecular Weight: 379.4 g/mol

Rufloxacin sulfoxide

CAS No.: 101337-89-7

Cat. No.: VC1715464

Molecular Formula: C17H18FN3O4S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Rufloxacin sulfoxide - 101337-89-7

Specification

CAS No. 101337-89-7
Molecular Formula C17H18FN3O4S
Molecular Weight 379.4 g/mol
IUPAC Name 7-fluoro-6-(4-methylpiperazin-1-yl)-4,10-dioxo-4λ4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C17H18FN3O4S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Standard InChI Key MZXCIMXSSOUZGC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F
Canonical SMILES CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F

Introduction

Chemical Identity and Structure

Rufloxacin sulfoxide (CAS No. 132843-25-5) is a fluoroquinolone derivative with the molecular formula C₁₇H₁₉ClFN₃O₄S and a molecular weight of 415.8669 . The compound is officially named as 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzothiazine-6-carboxylic acid 1-oxide, monohydrochloride . This chemical is also known under several synonyms including 7H-Pyrido(1,2,3-de)-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, 1-oxide, monohydrochloride .

The molecular structure of rufloxacin sulfoxide retains the core fluoroquinolone scaffold with key modifications. The compound features the characteristic fluorine atom at position 9, a piperazinyl group at position 10, and importantly, an oxidized sulfur atom that differentiates it from rufloxacin, forming the sulfoxide functional group . This oxidation of the sulfur atom represents a significant structural modification that potentially alters the compound's pharmacokinetic and pharmacodynamic properties.

Physical Properties

Rufloxacin sulfoxide demonstrates distinctive physical properties that influence its pharmaceutical applications and behavior in biological systems. The compound has a high boiling point of 673.3°C at 760 mmHg and a flash point of 361°C . Additionally, it exhibits an extremely low vapor pressure of 4.8E-19 mmHg at 25°C, indicating very limited volatility at room temperature . These physical characteristics suggest a stable compound with limited propensity for phase change under normal environmental and physiological conditions.

Chemical Comparison Table

The table below compares key chemical properties of rufloxacin sulfoxide with its parent compound rufloxacin:

PropertyRufloxacin SulfoxideRufloxacin
Molecular FormulaC₁₇H₁₉ClFN₃O₄SC₁₇H₁₈FN₃O₃S
Key Functional GroupSulfoxide (S=O)Thioether (S)
Half-lifeNot specified in sources28-30 hours
CAS Number132843-25-5 Not specified in sources
Vapor Pressure4.8E-19 mmHg at 25°C Not specified in sources

Pharmacological Context

While specific pharmacological data on rufloxacin sulfoxide is limited in the provided sources, the parent compound rufloxacin has demonstrated significant antimicrobial properties even at subinhibitory concentrations. Research has shown that "It has been reported that subinhibitory concentrations (sub-MICs) of some fluoroquinolones are still capable of affecting the topological characteristics of DNA (inhibition DNA-gyrase) and that this leads to a reduction in some of the factors responsible for bacterial virulence" .

E. coli StrainControlNumber of cells bearing ≥40 bacteria/100 cells at indicated subinhibitory concentration
1/2 MIC1/4 MIC1/8 MIC1/16 MIC1/32 MIC1/64 MIC1/128 MIC
ATCC 2592238.412.116.219.523.327.936.036.2
Clinical isolate41.220.023.725.130.034.039.144.5
Clinical isolate29.410.214.115.021.826.835.032.3
Mean ± SD36.3 ± 6.214.1 ± 5.218.0 ± 5.020.1 ± 4.625.0 ± 4.329.5 ± 3.836.7 ± 2.137.6 ± 6.2

Note: Statistical significance was observed at 1/32 MIC (p ≤ 0.05) and at higher concentrations (1/16, 1/8, 1/4, 1/2 MIC) with p ≤ 0.01 for many measurements .

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